molecular formula C23H19FN4O5 B2781799 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1105225-54-4

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2781799
M. Wt: 450.426
InChI Key: DZWNYSUSUSPODN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl group, and a 4-fluorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the 1,2,4-oxadiazole ring could potentially be formed through a cyclization reaction, and the 3,4-dimethoxyphenyl and 4-fluorophenyl groups could be introduced through substitution reactions.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole ring and the 2-oxopyridin-1(2H)-yl group suggests that the compound could have a planar structure in this region. The 3,4-dimethoxyphenyl and 4-fluorophenyl groups could add additional complexity to the structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the 1,2,4-oxadiazole ring is generally considered to be stable, but it can participate in reactions under certain conditions. The 3,4-dimethoxyphenyl and 4-fluorophenyl groups could also influence the compound’s reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could influence its electronic properties, and the 3,4-dimethoxyphenyl and 4-fluorophenyl groups could influence its solubility.


Scientific Research Applications

Antimicrobial Properties

Research by Parikh and Joshi (2014) on derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole condensed with phenyl acetamide derivatives revealed enhanced antimicrobial properties due to the presence of fluorine atoms. These compounds showed potent activity against a broad panel of bacterial and fungal strains, suggesting the potential of 1,3,4-oxadiazole compounds in developing new antimicrobials (Parikh & Joshi, 2014).

Radiolabeling for Imaging

Dollé et al. (2008) described the synthesis of DPA-714, a compound designed with a fluorine atom allowing for fluorine-18 labeling and in vivo imaging with positron emission tomography (PET). This study exemplifies the utility of specific acetamide derivatives in diagnostic imaging, particularly for identifying and quantifying biological targets in various diseases (Dollé et al., 2008).

Enzyme Inhibition

Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, showing activity against selected microbial species and potential as enzyme inhibitors. The study highlights the role of 1,3,4-oxadiazole derivatives in developing pharmacologically active molecules with specific enzyme targeting capabilities (Gul et al., 2017).

Synthesis for Pharmaceutical Applications

Latli et al. (2015) reported on a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor with excellent pharmacokinetics, showcasing the synthesis and labeling of complex acetamide derivatives for potential therapeutic use (Latli et al., 2015).

Safety And Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.


Future Directions

Further research could help to elucidate the properties and potential applications of this compound. This could include studies to determine its physical and chemical properties, investigations of its reactivity, and experiments to assess its biological activity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data would be needed.


properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O5/c1-31-18-10-5-14(12-19(18)32-2)21-26-22(33-27-21)17-4-3-11-28(23(17)30)13-20(29)25-16-8-6-15(24)7-9-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWNYSUSUSPODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

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